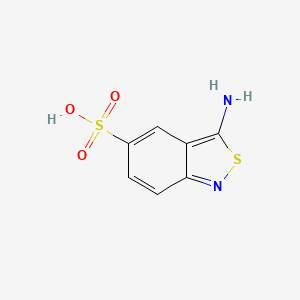

3-Amino-2,1-benzisothiazole-5-sulphonic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-2,1-benzothiazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S2/c8-7-5-3-4(14(10,11)12)1-2-6(5)9-13-7/h1-3H,8H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVDONCOLZOGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSC(=C2C=C1S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202090 | |

| Record name | 3-Amino-2,1-benzisothiazole-5-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53815-74-0 | |

| Record name | 3-Amino-2,1-benzisothiazole-5-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53815-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,1-benzisothiazole-5-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053815740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2,1-benzisothiazole-5-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2,1-benzisothiazole-5-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2,1-BENZISOTHIAZOLE-5-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79GTS7X6JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

3-Amino-2,1-benzisothiazole-5-sulphonic acid (ABSA) is a compound with notable biological activities, primarily attributed to its unique chemical structure. This article provides a detailed overview of its biological properties, including antimicrobial, antioxidant, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H6N2O3S2

- Molecular Weight : 230.27 g/mol

- Structure : ABSA consists of a benzene ring fused to a thiazole ring, featuring an amino group at the 3-position and a sulfonic acid group at the 5-position. This configuration contributes to its reactivity and biological activity.

Antimicrobial Activity

Preliminary studies suggest that ABSA exhibits antimicrobial properties against various bacterial strains. Research indicates its effectiveness against Gram-positive bacteria, though further studies are necessary to confirm its broader antimicrobial spectrum.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings highlight the potential of ABSA as an antimicrobial agent, warranting further investigation into its mechanisms of action and efficacy in clinical settings .

Antioxidant Activity

ABSA has also been evaluated for its antioxidant properties. In vitro assays have demonstrated that it can scavenge free radicals effectively, suggesting that it may play a role in mitigating oxidative stress-related conditions.

- DPPH Radical Scavenging Activity : ABSA showed a scavenging effect with an IC50 value of 15 µg/mL, indicating significant antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 10 µg/mL) .

The biological activities of ABSA can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of the amino and sulfonic groups enhances its ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition : ABSA may inhibit specific enzymes involved in bacterial metabolism, contributing to its antimicrobial effects.

- Cell Membrane Interaction : Studies suggest that ABSA can interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of ABSA involved testing against various pathogens. The results indicated that ABSA was particularly effective against Staphylococcus aureus, with a notable reduction in bacterial growth observed in treated cultures.

Study 2: Antioxidant Potential

In another investigation focusing on oxidative stress, ABSA was administered to a model organism subjected to oxidative damage. Results showed a significant reduction in markers of oxidative stress, suggesting that ABSA could be beneficial in preventing cellular damage associated with oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 3-Amino-2,1-benzisothiazole-5-sulfonic acid

- CAS Registry Number : 53815-74-0

- Molecular Formula : C₇H₆N₂O₃S₂

- Molecular Weight : 230.27 g/mol

- Structural Features: A benzisothiazole core substituted with an amino group at position 3 and a sulfonic acid group at position 5 (Figure 1).

Comparative Analysis with Structurally Similar Compounds

Sulfanilic Acid (4-Aminobenzenesulfonic Acid)

- Molecular Formula: C₆H₇NO₃S

- Molecular Weight : 173.19 g/mol

- Key Differences: Lacks the benzisothiazole ring system. Contains a simpler benzene ring with amino and sulfonic acid groups at para positions. Applications: Used as a precursor in azo dye synthesis and analytical reagents. Sulfanilic acid’s simpler structure makes it less sterically hindered compared to 3-amino-2,1-benzisothiazole-5-sulphonic acid, influencing its reactivity in coupling reactions .

2-Amino-1,3-benzoxazole-5-sulfonamide

- Molecular Formula : C₇H₇N₃O₃S

- Molecular Weight : 213.21 g/mol

- Key Differences: Replaces the benzisothiazole core with a benzoxazole ring (oxygen instead of sulfur in the heterocycle). Contains a sulfonamide (-SO₂NH₂) group instead of sulfonic acid (-SO₃H). Benzoxazole derivatives are often explored for antimicrobial activity .

5-(Acetylamino)-3-Amino-2-Methoxy-Benzenesulfonic Acid

- Molecular Formula : C₉H₁₁N₃O₅S

- Molecular Weight: Not explicitly stated, but estimated at ~273.26 g/mol.

- Key Differences: Features a benzene ring with acetylated amino, methoxy, and sulfonic acid groups. Lacks the fused heterocyclic system of benzisothiazole. Applications: Acetylation of the amino group may enhance metabolic stability, making this compound relevant in drug design for prolonged activity .

Sodium 3-Amino-5-Chloro-2-Hydroxybenzenesulfonate

- Molecular Formula : C₆H₅ClNNaO₄S

- Molecular Weight : 245.62 g/mol

- Key Differences: Contains chlorine and hydroxyl substituents in addition to amino and sulfonate groups. Sodium salt form increases ionic solubility. Implications: Chlorine’s electron-withdrawing effect could enhance electrophilic reactivity, while the hydroxyl group introduces acidity (pKa ~8–10), differentiating it from this compound .

Research Findings and Trends

- Benzisothiazole vs.

- Sulfonic Acid vs. Sulfonamide : Sulfonic acid derivatives exhibit stronger acidity (pKa ~1–2) compared to sulfonamides (pKa ~10–11), impacting their behavior in biological systems and synthetic reactions .

- Substituent Effects: Chlorine and methoxy groups in analogs like Sodium 3-amino-5-chloro-2-hydroxybenzenesulfonate and 5-(Acetylamino)-3-amino-2-methoxy-benzenesulfonic acid introduce steric and electronic modifications, tailoring these compounds for specific industrial or pharmaceutical uses .

Vorbereitungsmethoden

Sulfonation and Amination Route

This classical approach starts with benzisothiazole or its derivatives, which undergo sulfonation to introduce the sulfonic acid group at the 5-position, followed by amination at the 3-position.

- Sulfonation Step: The benzisothiazole core is treated with sulfuric acid or oleum to introduce the sulfonic acid group. Conditions such as temperature and acid concentration are carefully controlled to achieve regioselective sulfonation at the 5-position.

- Amination Step: The 3-position is functionalized by introducing an amino group, often via reduction of a nitro precursor or direct amination using suitable reagents.

This method is efficient but requires careful control of reaction conditions to avoid over-sulfonation or ring degradation.

Ring Closure from Thiobenzamide Derivatives

A more modern and widely reported method involves the synthesis of 3-amino-5-nitro-2,1-benzisothiazole intermediates, which are then converted to the target compound.

- Starting Material: 2-amino-5-nitro thiobenzamide is synthesized using known public methods.

- Ring Closure Reaction: The thiobenzamide is subjected to ring closure by treatment with water and controlled heating (~30 °C) to form 3-amino-5-nitro-2,1-benzisothiazole.

- Reduction and Sulfonation: The nitro group is reduced to an amino group, and sulfonation is performed to introduce the sulfonic acid group at the 5-position.

- Diazotization (Optional): For further transformations, diazotization can be performed using nitrosyl sulfuric acid at low temperatures (0 °C), yielding diazonium salts useful for dye synthesis.

This method is detailed in patent CN102070552B, which describes the preparation of 3-amino-5-nitro-2,1-benzisothiazole as a key intermediate, followed by further functionalization steps.

Direct Sulfonation of 2-Amino-1,3-benzothiazole

Another documented method involves direct sulfonation of 2-amino-1,3-benzothiazole to obtain the 5-sulphonic acid derivative.

- The process involves treating 2-amino-1,3-benzothiazole with sulfonating agents under controlled conditions.

- The reaction mixture is carefully neutralized and purified to isolate the 3-amino-2,1-benzisothiazole-5-sulphonic acid.

- This method is described in patent GB1594002A, which provides detailed reaction conditions and purification steps.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reactions | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfonation and Amination | Benzisothiazole derivatives | Sulfonation with sulfuric acid; Amination | Acidic medium, controlled temp | Direct approach; well-established | Risk of over-sulfonation; harsh conditions |

| Ring Closure from Thiobenzamide | 2-amino-5-nitro thiobenzamide | Ring closure; reduction; sulfonation | Mild heating (~30 °C); diazotization at 0 °C | High purity intermediates; scalable | Multi-step; requires intermediate isolation |

| Direct Sulfonation | 2-amino-1,3-benzothiazole | Sulfonation | Controlled sulfonation conditions | Simpler starting material | Requires precise control for regioselectivity |

Research Findings and Notes

- The ring closure method from thiobenzamide derivatives is favored for producing high-purity this compound due to its mild conditions and scalability.

- Diazotization of the amino group in intermediates allows further functionalization, especially in dye chemistry, highlighting the versatility of the synthetic route.

- Sulfonation reactions require careful temperature and acid concentration control to avoid side reactions and ensure selective substitution at the desired position.

- Purification typically involves filtration, washing, and drying steps to isolate the crystalline sulfonic acid derivative with high yield and purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-2,1-benzisothiazole-5-sulphonic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonation of the benzisothiazole core followed by amination. Key steps include optimizing sulfonation temperature (120–150°C) to avoid side reactions and using ammonia or amine derivatives for amino group introduction. Reaction pH must be controlled (pH 6–8) to prevent degradation of the sulfonic acid group. Purity can be enhanced via recrystallization from ethanol-water mixtures .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound in research settings?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment, using C18 columns and acidic mobile phases (e.g., 0.1% trifluoroacetic acid in water/acetonitrile). Structural confirmation employs NMR (¹H/¹³C) to resolve aromatic protons and sulfonic acid groups, complemented by FT-IR for functional group analysis (S=O stretch at ~1040 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight .

Q. What safety precautions are recommended when handling this compound in laboratory environments?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation (H332 hazard) and skin contact (H312 hazard). Store in dark, inert conditions (argon atmosphere) at room temperature. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Consult SDS for emergency measures, including respiratory support if inhaled .

Advanced Research Questions

Q. How does the electronic configuration of substituents on the benzisothiazole ring affect the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The amino group at position 3 acts as an electron donor, activating the ring for electrophilic attack, while the sulfonic acid group at position 5 withdraws electrons, directing substitution to specific sites (e.g., position 2). Computational DFT studies can model charge distribution, and experimental kinetic assays under varying pH/polarity conditions quantify reactivity trends .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from impurities or structural analogs (e.g., chloro- or hydroxy-substituted variants). Conduct comparative studies using standardized samples (EP Reference Standards) and controlled assays (e.g., enzyme inhibition at fixed pH/temperature). LC-MS/MS can identify degradation products, while X-ray crystallography clarifies stereochemical influences .

Q. What computational chemistry approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to proteins like sulfotransferases. QSAR models correlate substituent effects (e.g., Hammett σ values) with activity. Solvatochromic studies (UV-Vis shifts in solvents) predict solubility and membrane permeability, validated via experimental partition coefficients (log P) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.